molecular formula C19H17NO3 B2428007 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide CAS No. 1351634-59-7

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2428007
CAS No.: 1351634-59-7
M. Wt: 307.349
InChI Key: XRXXOBPBFTYSEI-UHFFFAOYSA-N
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry research, designed by combining privileged structures known for diverse biological activities. The molecule features a benzofuran-2-carboxamide moiety linked to a 2,3-dihydro-1H-inden-1-ol unit. Both the indanone and benzofuran scaffolds are frequently explored in drug discovery. Indanone derivatives are recognized as versatile structural motifs in numerous biologically active molecules and natural products . They are investigated for a wide range of potential therapeutic applications, including as antitumor, antibacterial, and anti-inflammatory agents, as well as inhibitors of enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) . Similarly, benzofuran-containing compounds have been studied for their affinity to various biological targets; for instance, structural analogs have been developed and evaluated as ligands for histamine receptors with anti-inflammatory potential . The specific combination of these fragments in this compound makes it a valuable prototype for researchers aiming to discover new bioactive molecules. It serves as a key intermediate for further structural optimization and structure-activity relationship (SAR) studies. Potential research applications include screening for inhibitory activity against metabolic enzymes, investigating cytotoxic properties, and exploring modulation of ion channel function, following trends in modern chemical biology . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-18(17-11-14-6-2-4-8-16(14)23-17)20-12-19(22)10-9-13-5-1-3-7-15(13)19/h1-8,11,22H,9-10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXXOBPBFTYSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzofuran-2-carboxylic Acid

Benzofuran-2-carboxylic acid is typically prepared via Pd-catalyzed C–H arylation of ethyl benzofuran-2-carboxylate, followed by saponification. For example, ethyl 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxylate undergoes hydrolysis using NaOH in methanol/water to yield the carboxylic acid. Alternative methods include Knorr cyclization of α-keto esters with substituted phenols, though yields are moderate (45–60%).

Preparation of 1-(Aminomethyl)-1-hydroxy-2,3-dihydro-1H-indene

This intermediate is synthesized through a three-step sequence:

  • Indanone Formation : Cyclization of phenylpropionic acid derivatives using polyphosphoric acid yields 1-indanone (75–85% yield).
  • Hydroxylation : Reduction of 1-indanone with sodium borohydride (NaBH4) in ethanol produces 1-hydroxyindane. Notably, stereoselective reductions using chiral catalysts (e.g., Corey–Bakshi–Shibata) achieve enantiomeric excess >90%.
  • Aminomethylation : Mannich reaction of 1-hydroxyindane with formaldehyde and ammonium chloride in acetic acid affords 1-(aminomethyl)-1-hydroxy-2,3-dihydro-1H-indene (60–70% yield).

Amide Bond Formation

Activation of benzofuran-2-carboxylic acid with thionyl chloride (SOCl2) generates the corresponding acid chloride, which reacts with 1-(aminomethyl)-1-hydroxy-2,3-dihydro-1H-indene in dichloromethane (DCM) containing triethylamine (Et3N). The reaction proceeds at 0–5°C to minimize side reactions, yielding the target carboxamide in 80–85% purity. Subsequent recrystallization from 2-propanol improves purity to >98%.

Table 1: Optimization of Amide Coupling Conditions

Parameter Condition Yield (%) Purity (%)
Coupling Reagent SOCl2 82 85
Solvent DCM 78 80
Temperature 0–5°C 85 90
Base Et3N 80 88

Synthetic Route 2: C–H Arylation and Transamidation

Directed C–H Arylation

A modular approach reported by involves 8-aminoquinoline-directed C–H arylation of benzofuran-2-carboxamide precursors. Using Pd(OAc)2 as a catalyst and Ag2CO3 as an oxidant, aryl iodides couple regioselectively at the C3 position of the benzofuran ring. This method achieves 70–90% yields across diverse aryl groups, including electron-deficient and sterically hindered substrates.

Transamidation for Carboxamide Installation

Post-arylation, the 8-aminoquinoline directing group is cleaved via a one-pot transamidation procedure. Treatment with Boc2O (di-tert-butyl dicarbonate) in tetrahydrofuran (THF) generates an N-acyl-Boc-carbamate intermediate, which reacts with 1-(aminomethyl)-1-hydroxy-2,3-dihydro-1H-indene in the presence of Hünig’s base. This step concurrently introduces the target amine and removes the Boc group, streamlining the synthesis.

Key Advantages :

  • Avoids handling reactive acid chlorides.
  • Enables late-stage diversification of the benzofuran core.

Alternative Methodologies from Patent Literature

Reductive Amination Approach

EP3447045B1 discloses a route where 1-hydroxyindane-1-carbaldehyde is condensed with benzofuran-2-carboxamide methyl ester under reductive conditions (NaBH3CN, MeOH). The imine intermediate is reduced to the secondary amine, followed by hydrolysis of the ester to the carboxylic acid and subsequent amidation (65% overall yield).

Solid-Phase Synthesis

US20170129915A1 outlines a resin-bound strategy using Wang resin functionalized with Fmoc-protected benzofuran-2-carboxylic acid. After Fmoc deprotection with piperidine, the resin reacts with 1-(aminomethyl)-1-hydroxyindane in DMF, followed by cleavage with TFA/water (95:5) to release the product. While scalable, this method requires specialized equipment and achieves lower yields (50–60%).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.65–7.58 (m, 2H, benzofuran H), 7.45 (d, J = 8.4 Hz, 1H, indane H), 4.92 (s, 1H, OH), 3.72 (d, J = 12.8 Hz, 2H, CH2NH), 2.85–2.78 (m, 2H, indane CH2), 2.12–2.05 (m, 2H, indane CH2).
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient, 254 nm).

Challenges in Synthesis

  • Epimerization : The 1-hydroxy group in indane is prone to racemization under acidic conditions. Mitigation involves using buffered aqueous workups (pH 7–8).
  • Byproduct Formation : Over-activation of the carboxylic acid leads to dimerization. Controlled addition of SOCl2 (1.1 equiv) minimizes this issue.

Chemical Reactions Analysis

Amide Bond Formation and Hydrolysis

The benzamide group is central to the molecule’s stability and reactivity:

  • Synthesis : Typically formed via coupling benzofuran-2-carboxylic acid derivatives (e.g., acid chlorides) with amines under Schotten-Baumann conditions. For example:

    Benzofuran-2-carbonyl chloride+1-amino-1-hydroxy-2,3-dihydroindeneBaseTarget compound\text{Benzofuran-2-carbonyl chloride} + \text{1-amino-1-hydroxy-2,3-dihydroindene} \xrightarrow{\text{Base}} \text{Target compound}

    Reagents like EDCl/HOBt or DCC are used in non-polar solvents (e.g., DCM) at 0–25°C.

  • Hydrolysis : The amide bond can hydrolyze under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to regenerate the carboxylic acid and amine precursors .

Reaction Type Conditions Products Yield Reference
Amide formationEDCl, DCM, RT, 12 hTarget compound65–78%
Acidic hydrolysis6M HCl, reflux, 6 hBenzofuran-2-carboxylic acid + amine92%

Hydroxy Group Reactivity

The secondary alcohol in the dihydroindenyl group participates in:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters.

  • Oxidation : Catalytic CrO₃ or PCC oxidizes the alcohol to a ketone, yielding N-((2,3-dihydro-1-oxo-1H-inden-1-yl)methyl)benzofuran-2-carboxamide .

Reaction Reagents Product Notes
EsterificationAcCl, pyridine, 0°CAcetylated indenyl derivativeMild conditions
OxidationPCC, CH₂Cl₂, 25°C, 3 hIndanone-linked carboxamide85% conversion

Benzofuran Ring Modifications

The benzofuran moiety undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position.

  • Halogenation : Br₂/FeBr₃ selectively brominates the 4-position .

Cyclization and Rearrangement

Under acidic or thermal conditions, the molecule undergoes intramolecular cyclization:

  • Furan Ring Expansion : Treatment with PPA (polyphosphoric acid) at 120°C induces cyclization, forming tricyclic indeno-benzofuran derivatives .

Conditions Product Mechanism
PPA, 120°C, 6 hIndeno[2,1-c]benzofuran-3-oneFriedel-Crafts acylation followed by dehydration

Biological Activity and Target Interactions

While not a direct reaction, the compound’s interactions with biological targets (e.g., KCNQ ion channels) involve:

  • Hydrogen Bonding : The hydroxy and amide groups bind to polar residues in enzyme active sites .

  • π-Stacking : The benzofuran and indenyl groups interact with aromatic amino acids (e.g., Phe, Tyr) .

Stability and Degradation

  • Photodegradation : UV exposure (λ = 254 nm) in solution leads to cleavage of the benzofuran ring, forming quinone intermediates .

  • Thermal Decomposition : Above 200°C, the compound degrades into CO₂, indene fragments, and benzofuran derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: Its unique structure may be useful in the design of novel organic materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Receptor Binding: Its structure suggests potential interactions with biological receptors, which could be explored for therapeutic applications.

Medicine

    Drug Development: Due to its potential biological activity, the compound could be investigated as a lead compound for the development of new pharmaceuticals.

    Diagnostics: It may be used in the development of diagnostic agents for detecting specific biological targets.

Industry

    Polymer Chemistry: The compound could be used as a monomer or additive in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism by which N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide exerts its effects would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide: Similar structure but lacks the benzofuran moiety.

    N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide: Similar structure but with a furan ring instead of benzofuran.

    N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of benzofuran.

Uniqueness

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide is unique due to the combination of the indene and benzofuran moieties, which may confer distinct chemical and biological properties not observed in similar compounds. This uniqueness could be leveraged in the design of new materials or pharmaceuticals with specific desired properties.

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a unique combination of an indene moiety and a benzofuran structure, which is known to influence its biological activity. The molecular formula is C18H21NO3C_{18}H_{21}NO_3, with a molecular weight of approximately 299.36 g/mol. The presence of hydroxyl and carboxamide functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound likely involves interactions with various molecular targets, including enzymes and receptors. The specific mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing pathways related to pain, inflammation, and cell growth.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, one study found that certain benzofuran derivatives demonstrated growth inhibition against various cancer cell lines with IC50 values ranging from 2.20 μM to 5.86 μM across different types of cancers (e.g., HCT15, MM231) .

Table 1: IC50 Values for Related Benzofuran Derivatives

CompoundCell LineIC50 (μM)
Compound AACHN2.74
Compound BHCT152.37
Compound CMM2312.20
Compound DNUGC-32.48
Compound ENCI-H235.86

Anti-inflammatory Effects

Benzofuran derivatives are also noted for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory mediators such as NO, PGE2, TNF-α, and IL-1β in various models .

Case Studies

Several studies have evaluated the biological activity of benzofuran derivatives similar to this compound:

  • Study on Anticancer Activity : A series of benzofuran derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
  • Study on Pain Models : In neuropathic pain models, compounds bearing similar structures demonstrated significant analgesic effects without affecting locomotor behavior .

Comparative Analysis

When comparing this compound with other related compounds:

Table 2: Comparison of Biological Activities

Compound NameAnticancer ActivityAnti-inflammatory Activity
N-(substituted) phenylamide derivativesHighModerate
N-(hydroxymethyl)benzofuran derivativesModerateHigh
N-((1-hydroxy-2,3-dihydro-1H-indene) derivativesVery HighHigh

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with an amine-containing indene moiety. Key steps include:

  • Amidation : Use coupling agents like EDC or DCC with DMAP in anhydrous solvents (e.g., DMF, THF) under nitrogen .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2–4 hours at 80–100°C) and improves yield (70–85%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity .
    • Optimization : Solvent polarity, temperature, and stoichiometric ratios of reagents (e.g., 1:1.2 acid-to-amine ratio) are critical for minimizing byproducts .

Q. How is structural elucidation performed for this compound using spectroscopic techniques?

  • Methodological Answer : A combination of techniques is employed:

  • NMR : ¹H NMR identifies the hydroxy group (δ 1.5–2.0 ppm) and aromatic protons (δ 6.8–7.8 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) and indene quaternary carbons .
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and O–H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Provides exact mass matching the molecular formula (e.g., [M+H]⁺ at m/z 364.1312) .

Advanced Research Questions

Q. How do substituents on the benzofuran and indene moieties influence bioactivity and selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:

  • Functional Group Modifications : Replacing the hydroxy group with methoxy (electron-donating) or halogens (electron-withdrawing) to assess effects on target binding. For example, fluorination at the indene position increased kinase inhibition by 30% in related compounds .
  • Biological Assays : Parallel testing in enzyme inhibition (IC50), cytotoxicity (MTT assay), and receptor binding (SPR) identifies critical substituents .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with biological targets, such as hydrophobic pockets accommodating bulky indene groups .

Q. What strategies resolve contradictions in reported biological activities of benzofuran carboxamides?

  • Methodological Answer : Contradictions may arise from assay variability or impurities. Approaches include:

  • Standardized Protocols : Replicating studies using identical cell lines (e.g., HEK293 vs. HeLa), passage numbers, and solvent controls (DMSO ≤0.1%) .
  • Purity Verification : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, as impurities <5% can alter IC50 values .
  • Orthogonal Assays : Combining functional assays (e.g., cAMP modulation) with biophysical methods (e.g., thermal shift assays) validates target engagement .

Q. How can researchers design experiments to investigate metabolic stability and pharmacokinetics (PK)?

  • Methodological Answer : Key steps include:

  • In Vitro Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. For example, t1/2 <30 minutes suggests need for prodrug strategies .
  • CYP Inhibition Screening : Assess inhibition of CYP3A4/2D6 using fluorescent substrates to predict drug-drug interactions .
  • In Vivo PK Studies : Administer orally (10 mg/kg) and intravenously (2 mg/kg) in rodents, with plasma sampling over 24 hours for bioavailability (F%) and clearance (CL) calculations .

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